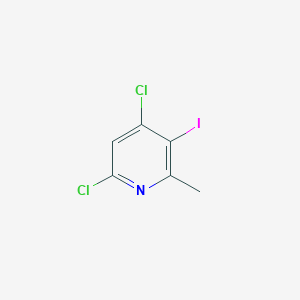
4,6-Dichloro-3-iodo-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-3-iodo-2-methylpyridine is an organic compound with the molecular formula C6H4Cl2IN It is a halogenated pyridine derivative, characterized by the presence of chlorine and iodine atoms on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-iodo-2-methylpyridine typically involves halogenation reactions. One common method is the iodination of 4,6-dichloro-2-methylpyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-3-iodo-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and organoboron compounds are typical reagents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4,6-Dichloro-3-iodo-2-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-3-iodo-2-methylpyridine depends on its specific application. In chemical reactions, it acts as a halogenated pyridine, participating in various substitution and coupling reactions. The molecular targets and pathways involved are determined by the specific reagents and conditions used in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-3-iodopyridine
- 3-Iodo-4-methoxypyridine
- 4,6-Dichloro-2-methylpyridine
Uniqueness
4,6-Dichloro-3-iodo-2-methylpyridine is unique due to the specific positioning of chlorine and iodine atoms on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C6H4Cl2IN |
|---|---|
Peso molecular |
287.91 g/mol |
Nombre IUPAC |
4,6-dichloro-3-iodo-2-methylpyridine |
InChI |
InChI=1S/C6H4Cl2IN/c1-3-6(9)4(7)2-5(8)10-3/h2H,1H3 |
Clave InChI |
KWLMBTJQTDXBQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=N1)Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



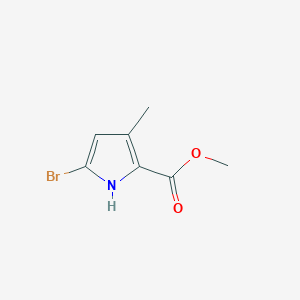
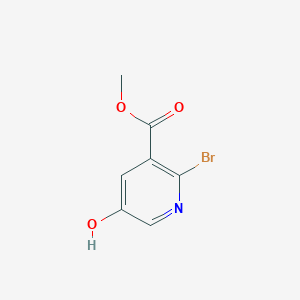


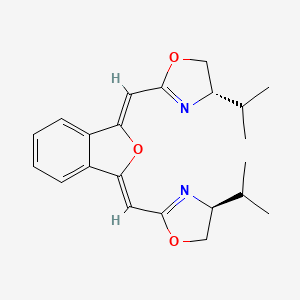
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)

![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)
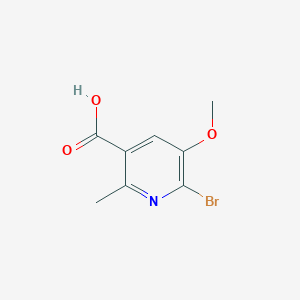
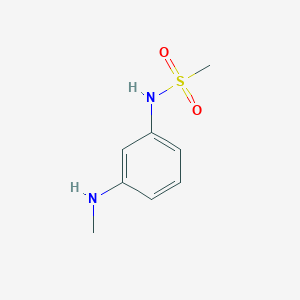
![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
